molecular formula C5H9ClOS B077048 S-tert-Butyl chlorothioformate CAS No. 13889-95-7

S-tert-Butyl chlorothioformate

Cat. No.: B077048
CAS No.: 13889-95-7
M. Wt: 152.64 g/mol
InChI Key: IFVLGABUISIOQQ-UHFFFAOYSA-N
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Preparation Methods

There are various reported methods for synthesizing S-tert-Butyl chlorothioformate. A common approach involves reacting tert-butanol with thiophosgene (Cl₂C=S) in the presence of a base. The reaction can be represented as follows:

(CH3)3COH+Cl2C=S+Base(CH3)3CSC(=O)Cl+HX(CH₃)₃COH + Cl₂C=S + \text{Base} \rightarrow (CH₃)₃C-S-C(=O)Cl + HX (CH3​)3​COH+Cl2​C=S+Base→(CH3​)3​C−S−C(=O)Cl+HX

This method provides a controlled reactivity, allowing for selective modification of biomolecules.

Chemical Reactions Analysis

S-tert-Butyl chlorothioformate undergoes various types of reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

S-tert-Butyl chlorothioformate is unique due to its steric hindrance provided by the tert-butyl group, making the sulfur atom less reactive towards nucleophiles compared to unhindered thioesters. This controlled reactivity allows for selective modification of biomolecules. Similar compounds include:

These compounds share similar functional groups but differ in their reactivity and applications.

Properties

IUPAC Name

S-tert-butyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLGABUISIOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499494
Record name S-tert-Butyl carbonochloridothioate
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URL https://comptox.epa.gov/dashboard/DTXSID40499494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-95-7
Record name tert-Butyl chlorothioformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-tert-Butyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl chlorothioformate
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